Structural Uniqueness of the 3,4-Difluorophenyl Motif
The target compound possesses a 3,4-difluorophenyl substituent, which is structurally distinct from the more common mono-fluorinated analogs like 1-(4-fluorophenyl)- [1] and 1-(3-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid . The additional fluorine atom and its specific substitution pattern can modulate lipophilicity, metabolic stability, and target binding interactions, but no head-to-head comparative data exist in the public domain.
| Evidence Dimension | Aryl substitution pattern on the cyclopenta[c]pyrazole-3-carboxylic acid scaffold |
|---|---|
| Target Compound Data | 3,4-difluorophenyl |
| Comparator Or Baseline | 1-(4-fluorophenyl) analog (CAS 123345-03-9) and 1-(3-fluorophenyl) analog (CAS 926240-78-0) |
| Quantified Difference | Qualitative difference in fluorine count and position; quantitative SAR data unavailable. |
| Conditions | Structural comparison based on vendor catalog entries and PubChem records. |
Why This Matters
For medicinal chemists, the 3,4-difluoro pattern is a privileged motif in kinase and GPCR inhibitor design, making this specific building block a synthetically rational choice despite the lack of published comparator data.
- [1] PubChem. 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta(c)pyrazole-3-carboxylic acid. Compound Summary. Accessed May 2026. View Source
